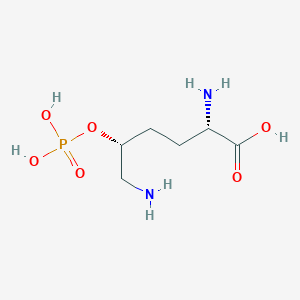
5-Phosphonooxy-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythro-5-phosphonooxy-L-lysine is the 5-phosphonooxy derivative of L-lysine having erythro-stereochemistry. It is an O-phosphoamino acid, a non-proteinogenic L-alpha-amino acid and a L-lysine derivative. It is a conjugate acid of an erythro-5-phosphonatoooxy-L-lysinium(1-).
Applications De Recherche Scientifique
Biochemical Role and Enzymatic Function
5-Phosphonooxy-L-lysine acts as a substrate for the enzyme this compound phospho-lyase (EC 4.2.3.134), which catalyzes the reaction converting this compound into ammonia, inorganic phosphate, and 2-amino-6-oxohexanoate. This enzymatic activity is crucial for lysine metabolism and has implications in various metabolic pathways.
| Enzyme | Reaction | Products |
|---|---|---|
| This compound phospho-lyase | 5 phosphonooxy L lysine+H2O→2 amino 6 oxohexanoate+NH3+phosphate | Ammonia, Inorganic Phosphate, 2-amino-6-oxohexanoate |
Nutritional Applications
Research indicates that lysine and its derivatives play a significant role in animal nutrition. This compound has been studied as a feed additive to enhance the nutritional profile of animal diets, particularly for non-ruminant species. The European Food Safety Authority (EFSA) has assessed its safety and efficacy, concluding that it can be safely used to improve growth performance and overall health in livestock .
Herpes Simplex Virus Management
Clinical studies have demonstrated that lysine supplementation can significantly reduce the recurrence and severity of herpes simplex virus infections. A pilot study showed that patients receiving L-lysine reported a 63% reduction in lesion incidence within the first year of treatment . The mechanism behind this effect is attributed to lysine's antagonistic relationship with arginine, an amino acid that promotes viral replication.
| Study | Dosage | Duration | Results |
|---|---|---|---|
| Pilot Study on Herpes Labialis | 1000 mg three times daily | 6 months | Significant reduction in lesions (p < 0.05) |
| Multicenter Study | 320 - 1200 mg daily | 2 months | Reduced recurrence during treatment |
Potential Biomarker in Metabolomics
This compound has been identified as a potential biomarker in urine metabolomics studies, indicating its relevance in metabolic disorders and diseases . This highlights its potential utility in clinical diagnostics and monitoring of metabolic health.
Industrial Applications
The biosynthetic pathways involving lysine derivatives like this compound are being explored for their potential to produce bioactive compounds through synthetic biology approaches. The enzyme associated with this compound could be harnessed to develop new antibiotics or therapeutic agents by modifying metabolic pathways in microorganisms .
Propriétés
Formule moléculaire |
C6H15N2O6P |
|---|---|
Poids moléculaire |
242.17 g/mol |
Nom IUPAC |
(2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1 |
Clé InChI |
WLPXLNNUXMDSPG-UHNVWZDZSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)[C@H](CN)OP(=O)(O)O |
SMILES canonique |
C(CC(C(=O)O)N)C(CN)OP(=O)(O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















